Methanetetrol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

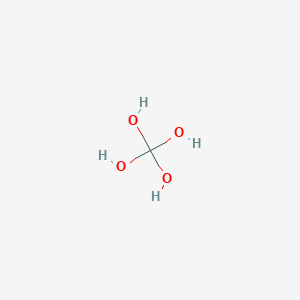

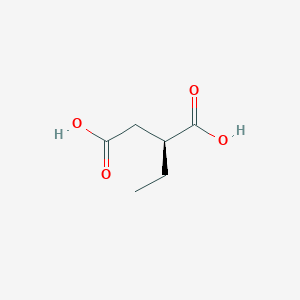

Methanetetrol, also known as orthocarbonic acid, is a hypothetical compound with the chemical formula C(OH)₄. It consists of a single carbon atom bonded to four hydroxyl groups, making it a fourfold alcohol. This compound is highly unstable and has not been isolated in pure form under standard conditions. It is considered an oxoacid of carbon and can theoretically lose four protons to form the orthocarbonate anion (CO₄⁴⁻) .

準備方法

The synthesis of methanetetrol is challenging due to its instability. researchers have made progress in synthesizing related compounds. One method involves the use of low-temperature mixed ices of methanol (CH₃OH) and molecular oxygen (O₂) subjected to energetic irradiation. This process mimics the conditions of energetic galactic cosmic rays and results in the formation of methanetriol (CH(OH)₃), a related compound with three hydroxyl groups on the same carbon atom. The products are identified using vacuum ultraviolet photoionization coupled with reflectron time-of-flight mass spectrometry .

化学反応の分析

Methanetetrol is highly reactive and undergoes various chemical reactions, including:

科学的研究の応用

Methanetetrol and its related compounds have significant implications in various fields:

Atmospheric Chemistry: This compound and its isomers, such as hydroxyperoxymethane (CH₃OOOH) and hydroxyperoxymethanol (CH₂(OH)OOH), are important intermediates in the oxidation chemistry of the atmosphere .

Astrochemistry: The study of this compound helps in understanding the chemical processes occurring in the interstellar medium and on icy celestial bodies .

Combustion Chemistry: This compound and its isomers play a role in combustion processes, providing insights into the formation and behavior of reactive intermediates .

作用機序

Methanetetrol exerts its effects through its highly reactive hydroxyl groups. The steric repulsion between the adjacent hydroxyl groups and the greater binding energy of a carbon-oxygen double bond relative to two carbon-oxygen single bonds contribute to its instability. This instability leads to its rapid decomposition into carbonic acid and water .

類似化合物との比較

Methanetetrol is part of a group of compounds known as ortho acids, which have multiple hydroxyl groups on the same carbon atom. Similar compounds include:

Methanediol (CH₂(OH)₂): A geminal diol with two hydroxyl groups on the same carbon atom.

Methanetriol (CH(OH)₃): An orthocarboxylic acid with three hydroxyl groups on the same carbon atom.

Orthosilicic Acid (Si(OH)₄): A silicon analog of this compound with four hydroxyl groups on a silicon atom .

This compound is unique due to its four hydroxyl groups on a single carbon atom, making it a fourfold alcohol. Its high reactivity and instability distinguish it from other similar compounds.

特性

CAS番号 |

463-84-3 |

|---|---|

分子式 |

CH4O4 |

分子量 |

80.04 g/mol |

IUPAC名 |

methanetetrol |

InChI |

InChI=1S/CH4O4/c2-1(3,4)5/h2-5H |

InChIキー |

RXCVUXLCNLVYIA-UHFFFAOYSA-N |

正規SMILES |

C(O)(O)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

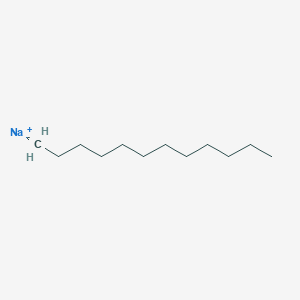

![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)

![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)

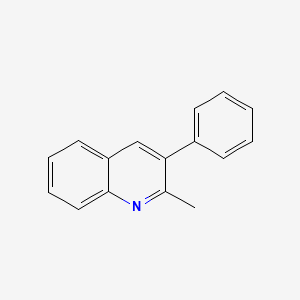

![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)

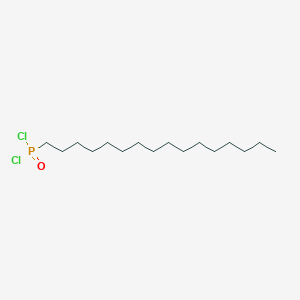

![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)